molecular formula C₁₇H₂₀D₆N₂O₈ B1157691 Desmethyl Rivastigmine-d6 L-Tartrate

Desmethyl Rivastigmine-d6 L-Tartrate

Cat. No.: B1157691
M. Wt: 392.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desmethyl Rivastigmine-d6 L-Tartrate, also known as this compound, is a useful research compound. Its molecular formula is C₁₇H₂₀D₆N₂O₈ and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₇H₂₀D₆N₂O₈

Molecular Weight

392.43

Synonyms

N,N-Dimethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester-d6 L-Tartrate;  Dimethylcarbamic Acid m-[1-(Dimethylamino)ethyl]phenyl Ester-d6 L-Tartrate

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Desmethyl Rivastigmine-d6 L-Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically rigorous overview of a convergent synthetic pathway for Desmethyl Rivastigmine-d6 L-Tartrate. This isotopically labeled derivative of Desmethyl Rivastigmine, a primary metabolite of the Alzheimer's disease therapeutic Rivastigmine, is an essential internal standard for pharmacokinetic and metabolic studies. The synthesis is strategically designed to introduce two separate deuterated methyl (d3) groups, achieving a stable d6-label on the final molecule, identified as (S)-3-[1-(methyl-d3-amino)ethyl]phenyl N-ethyl-N-(methyl-d3)carbamate. This guide details the rationale behind the synthetic strategy, including the preparation of key chiral and deuterated intermediates, and provides robust, step-by-step protocols for each critical transformation. The content is tailored for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental choices and process optimization.

Introduction and Strategic Overview

Rivastigmine is a well-established acetyl- and butyrylcholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Its primary active metabolite, Desmethyl Rivastigmine (NAP 226-90), results from the N-demethylation of the dimethylaminoethyl side chain. To accurately quantify the parent drug and its metabolite in biological matrices, stable isotopically labeled internal standards are indispensable.

This guide delineates a robust synthetic route to this compound. The "d6" designation refers to the incorporation of six deuterium atoms. Our proposed strategy achieves this by introducing two separate methyl-d3 groups: one on the side-chain amine and the other on the carbamate nitrogen. This approach ensures high isotopic purity and stability, which are critical for its application in mass spectrometry-based bioanalysis.

The overall synthetic strategy is convergent, involving the independent synthesis of two key building blocks: the chiral amino phenol core, (S)-3-(1-aminoethyl)phenol , and a deuterated carbamoylating agent, N-ethyl-N-(methyl-d3)carbamoyl chloride . These intermediates are then combined in a stepwise fashion to construct the target molecule.

Retrosynthetic Analysis

The retrosynthetic analysis reveals the key disconnections and the strategic intermediates required for the synthesis. The final tartrate salt is formed from the free base, which is disconnected at the carbamate ester bond. This reveals the deuterated amino phenol and the deuterated carbamoyl chloride. The deuterated amino phenol is further simplified to the chiral primary amine and a deuterated methyl source.

G Target This compound FreeBase (S)-3-[1-(methyl-d3-amino)ethyl]phenyl N-ethyl-N-(methyl-d3)carbamate Target->FreeBase Salt Formation L_Tartaric_Acid L-(+)-Tartaric Acid Target->L_Tartaric_Acid Intermediate1 (S)-3-[1-(methyl-d3-amino)ethyl]phenol FreeBase->Intermediate1 Carbamate Ester Disconnection Intermediate2 N-ethyl-N-(methyl-d3)carbamoyl chloride FreeBase->Intermediate2 Intermediate3 (S)-3-(1-aminoethyl)phenol Intermediate1->Intermediate3 N-Methylation-d3 Disconnection CD3_Source1 CD3-I / D2CO Intermediate1->CD3_Source1 Intermediate4 N-ethyl-N-(methyl-d3)amine Intermediate2->Intermediate4 Carbamoyl Chloride Disconnection Phosgene Phosgene / Triphosgene Intermediate2->Phosgene Intermediate5 3'-Hydroxyacetophenone Intermediate3->Intermediate5 Chiral Amine Disconnection ChiralSource Chiral Resolving Agent / Asymmetric Catalyst Intermediate3->ChiralSource Intermediate6 Ethylamine Intermediate4->Intermediate6 N-Methylation-d3 Disconnection CD3_Source2 CD3-I Intermediate4->CD3_Source2

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Intermediates

Part A: Synthesis of (S)-3-(1-aminoethyl)phenol

The synthesis of the chiral core, (S)-3-(1-aminoethyl)phenol, is a critical step that establishes the stereochemistry of the final product. While several methods exist, including the asymmetric reduction of 3'-hydroxyacetophenone[1][2][3][4], a robust and scalable approach involves the resolution of the racemic amine using a chiral acid.

Rationale: Classical resolution is often preferred in process chemistry due to its reliability and cost-effectiveness. L-(+)-tartaric acid is an effective resolving agent for this class of compounds, selectively crystallizing with one of the enantiomers.[5]

Experimental Protocol: Resolution of (±)-1-(3-hydroxyphenyl)ethylamine

  • Preparation of Racemic Amine: Racemic 1-(3-hydroxyphenyl)ethylamine can be synthesized from 3'-hydroxyacetophenone via reductive amination.[6][7]

  • Diastereomeric Salt Formation:

    • Dissolve racemic 1-(3-hydroxyphenyl)ethylamine (1.0 eq.) in a suitable solvent, such as a mixture of methanol and water.

    • Add a solution of L-(+)-tartaric acid (0.5-1.0 eq.) in the same solvent system. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the efficiency of the resolution.[5]

    • Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required to maximize the yield of the diastereomeric salt.

    • Collect the precipitated salt by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine:

    • Suspend the diastereomeric salt in water.

    • Add a base, such as aqueous sodium hydroxide or ammonia, until the pH is basic (pH > 10) to liberate the free amine.

    • Extract the (S)-3-(1-aminoethyl)phenol into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.[8]

    • The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Part B: Synthesis of N-ethyl-N-(methyl-d3)carbamoyl chloride

This deuterated reagent is synthesized in a two-step process starting from commercially available ethylamine.

Rationale: The synthesis of carbamoyl chlorides is typically achieved by reacting a secondary amine with phosgene or a safer equivalent like triphosgene.[9][10][11][12][13][14] The required deuterated secondary amine can be prepared by methylation of ethylamine.

Experimental Protocol: Synthesis of N-ethyl-N-(methyl-d3)amine and its Carbamoyl Chloride

  • Synthesis of N-ethyl-N-(methyl-d3)amine:

    • A common method for N-methylation involves reacting the primary amine with a methylating agent.[15][16] To achieve mono-methylation and introduce the deuterium label, ethylamine can be reacted with deuterated methyl iodide (CD3I) under controlled conditions.[17]

    • Alternatively, a more controlled synthesis can be achieved by first protecting the ethylamine, for example as an N-benzylidene derivative, followed by methylation with CD3I and subsequent hydrolysis.[15]

  • Synthesis of N-ethyl-N-(methyl-d3)carbamoyl chloride:

    • Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate safety precautions.

    • Dissolve N-ethyl-N-(methyl-d3)amine (1.0 eq.) in an inert, anhydrous solvent such as toluene or dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add a solution of triphosgene (a safer solid equivalent of phosgene, ~0.4 eq.) in the same solvent. The reaction is typically run in the presence of a non-nucleophilic base like triethylamine to scavenge the HCl byproduct.[13]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

    • The reaction mixture containing the N-ethyl-N-(methyl-d3)carbamoyl chloride can often be used directly in the next step after filtration of any precipitated salts, or it can be purified by vacuum distillation.

Convergent Synthesis and Final Salt Formation

With the key intermediates in hand, the final steps involve assembling the molecule and preparing the L-tartrate salt.

G cluster_0 Core Synthesis cluster_1 Carbamoylation cluster_2 Salt Formation I3 (S)-3-(1-aminoethyl)phenol CD3I_1 CD3I (1.0 eq) Base (e.g., K2CO3) Solvent (e.g., Acetone) I1 (S)-3-[1-(methyl-d3-amino)ethyl]phenol CD3I_1->I1 N-Methylation-d3 I2 N-ethyl-N-(methyl-d3) carbamoyl chloride Base_Solvent Base (e.g., NaH) Solvent (e.g., Toluene) FB Free Base Desmethyl Rivastigmine-d6 Base_Solvent->FB Carbamoylation LTA L-(+)-Tartaric Acid Solvent Solvent (e.g., Ethanol/Ethyl Acetate) Target Desmethyl Rivastigmine-d6 L-Tartrate Solvent->Target Crystallization

Caption: Overall workflow for the convergent synthesis of the target molecule.

Step 1: N-monomethylation-d3 of (S)-3-(1-aminoethyl)phenol

Rationale: Selective mono-N-methylation of a primary amine can be challenging as over-methylation to the tertiary amine is a common side reaction.[16][18] This can be controlled by using a 1:1 stoichiometry of the amine to the methylating agent and carefully selecting the reaction conditions. Using a mild base and a suitable solvent helps to control the reactivity.[19][20][21]

Experimental Protocol:

  • Dissolve (S)-3-(1-aminoethyl)phenol (1.0 eq.) in a polar aprotic solvent such as acetone or acetonitrile.

  • Add a mild base, such as potassium carbonate (K2CO3, ~1.5 eq.), to the suspension.

  • Add deuterated methyl iodide (CD3I, ~1.0-1.1 eq.) dropwise at room temperature.

  • Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product, (S)-3-[1-(methyl-d3-amino)ethyl]phenol, can be purified by column chromatography or used directly in the next step if sufficiently pure.

Step 2: Carbamoylation

Rationale: The formation of the carbamate ester is achieved by the reaction of the phenolic hydroxyl group with the synthesized deuterated carbamoyl chloride.[22][23][24] This reaction is typically carried out in the presence of a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion. Strong bases like sodium hydride (NaH) are effective for this transformation.[25] Alternatively, Lewis acid catalysis can also be employed.[26][27]

Experimental Protocol:

  • Caution: Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Suspend sodium hydride (60% dispersion in mineral oil, ~1.2 eq.) in an anhydrous aprotic solvent such as toluene or THF under an inert atmosphere.

  • Add a solution of (S)-3-[1-(methyl-d3-amino)ethyl]phenol (1.0 eq.) in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for about 30-60 minutes to ensure complete formation of the sodium phenoxide.

  • Add the solution of N-ethyl-N-(methyl-d3)carbamoyl chloride (~1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture for several hours until completion. The reaction progress can be monitored by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of water or isopropanol.

  • Perform an aqueous workup: dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude free base of Desmethyl Rivastigmine-d6 can be purified by silica gel column chromatography.

Step 3: L-Tartrate Salt Formation

Rationale: The final step is the formation of a stable, crystalline salt to improve the handling and stability of the final compound. L-(+)-tartaric acid is chosen to form the hydrogen tartrate salt with the basic side-chain amine.[28][29][30] The choice of solvent is critical for obtaining a high-quality crystalline product.[25]

Experimental Protocol:

  • Dissolve the purified Desmethyl Rivastigmine-d6 free base (1.0 eq.) in a suitable alcohol, such as anhydrous ethanol, with gentle warming.

  • In a separate flask, dissolve L-(+)-tartaric acid (1.0 eq.) in the minimum amount of hot ethanol.

  • Add the tartaric acid solution to the free base solution while stirring.

  • To induce precipitation, an anti-solvent such as ethyl acetate can be slowly added to the solution until it becomes cloudy.[25]

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (e.g., at 4 °C) for several hours or overnight to complete the crystallization.

  • Collect the white crystalline product by filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

Data Summary and Characterization

The identity, purity, and isotopic incorporation of the final product and key intermediates should be confirmed using standard analytical techniques.

Compound NameMolecular FormulaMol. Weight ( g/mol )Expected Key ¹H NMR Signals (δ, ppm)Expected MS (ESI+) [M+H]⁺
(S)-3-(1-aminoethyl)phenolC₈H₁₁NO137.18Aromatic protons (6.6-7.2), CH (quartet, ~4.0), CH₃ (doublet, ~1.3)138.1
Desmethyl Rivastigmine-d6 (Free Base)C₁₄H₁₆D₆N₂O₂256.38Aromatic protons (6.9-7.3), N-CH₂ (quartet, ~3.4), N-CH₂-CH₃ (triplet, ~1.2), side-chain CH (quartet, ~3.5)257.4
This compoundC₁₈H₂₂D₆N₂O₈406.45Includes signals from the free base plus tartrate CH signals (~4.4)257.4 (free base)

Conclusion

The synthetic route detailed in this guide provides a robust and logical pathway for the preparation of this compound. By employing a convergent strategy, this method allows for the efficient and controlled introduction of the chiral center and the stable deuterium labels. The provided protocols are based on established chemical transformations and offer a solid foundation for researchers and scientists requiring this essential analytical standard for drug metabolism and pharmacokinetic studies. Adherence to proper laboratory safety practices, particularly when handling hazardous reagents like phosgene equivalents and sodium hydride, is paramount.

References

  • Improved Process For The Preparation Of Carbamoyl Chloride And Chloroformate. (n.d.). IP.com. Retrieved February 22, 2026, from [Link]

  • Phosgene Reactions: Isocyanates & Chlorides. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

  • Process for the preparation of carbamoyl chlorides derived from secondary amines. (1988). Google Patents.
  • Process for the preparation of carbamyl chlorides of secondary amines. (1986). Google Patents.
  • Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol. (2012). Google Patents.
  • Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (2016). PMC. Retrieved February 22, 2026, from [Link]

  • A method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate. (2004). Google Patents.
  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2016). MDPI. Retrieved February 22, 2026, from [Link]

  • PROCESS FOR PREPARING THE L - TARTRATE SALT OF (3aR) - 2, 3a, 4, 5, 6, 7 - HEXAHYDRO - 2 - METHYL - 3a - (PHENYLMETHYL) - 3H - PYRAZOLO [4,3-c] PYRIDIN - 3 - ONE. (n.d.). Google Patents.
  • Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. Application in Carbon-11 Chemistry. (2006). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Process for producing (S)-3-[(1-dimethylamino)ethyl] phenyl-N-ethyl-N-methyl-carbamate via novel intermediates. (2013). Google Patents.
  • Nonclassical Crystallization of the L-Tartrate Salt of Cyamemazine. (2020). ACS Publications. Retrieved February 22, 2026, from [Link]

  • Process for resolution of 1-(3-hydroxyphenyl)-2-methylamino ethanol. (2012). Google Patents.
  • Controllable D-labeled N-methylation of primary and secondary amines. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2016). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Preparation of Pharmaceutical Salts. (2017). KiloMentor. Retrieved February 22, 2026, from [Link]

  • Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2016). International Journal of Molecular Sciences. Retrieved February 22, 2026, from [Link]

  • A practical synthesis of deuterated methylamine and dimethylamine. (2021). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Method for preparing an optically active 1-(3-hydroxyphenyl)ethylamine. (2010). Google Patents.
  • [1-(METHOXYMETHYLCARBAMOYL)ETHYL]PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]

  • Process for manufacture of L(+)-tartaric acid or salts thereof. (1978). Google Patents.
  • Process for preparing 3-(1-dimethylamino- ethyl)phynol. (2009). Google Patents.
  • Carbamoyl Functionalized Bent para-Phenylenes via an Unexpected Reaction of the Burgess Reagent with α-Ketols. (2021). Organic Letters. Retrieved February 22, 2026, from [Link]

  • Synthesis of Deuterated Materials. (n.d.). Oak Ridge National Laboratory. Retrieved February 22, 2026, from [Link]

  • Super Hydrides. (1994). Defense Technical Information Center. Retrieved February 22, 2026, from [Link]

  • N-METHYLETHYLAMINE. (n.d.). Organic Syntheses. Retrieved February 22, 2026, from [Link]

  • Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. (2020). Google Patents.
  • Synthesis of Deuterated Enaminones with High Isotopic Fidelity. (2018). ACS Medicinal Chemistry Letters. Retrieved February 22, 2026, from [Link]

  • Analysis of Asymmetric Reduction of Ketones Using Three-Dimensional Electronic States. (2023). Journal of the American Chemical Society. Retrieved February 22, 2026, from [Link]

  • PROCESS FOR THE PRODUCTION OF L-CARNITINE TARTRATE. (n.d.). Quick Company. Retrieved February 22, 2026, from [Link]

  • Marked improvement in the asymmetric reduction of 2-hydroxyacetophenone with mut-AcCR in a biphasic system. (2018). ResearchGate. Retrieved February 22, 2026, from [Link]

  • 3-(1-Aminoethyl)phenol. (n.d.). PubChem. Retrieved February 22, 2026, from [Link]

  • A rapid method of N-alkylation of amines. (1969). Journal of the Chemical Society C: Organic. Retrieved February 22, 2026, from [Link]

  • Use of Methyliodide in o-Methylation of organic compounds. (2018). Juniper Publishers. Retrieved February 22, 2026, from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022). Organic Letters. Retrieved February 22, 2026, from [Link]

Sources

Technical Analysis: Molecular Weight & Structural Characterization of Desmethyl Rivastigmine-d6 L-Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, structural characteristics, and bioanalytical applications of Desmethyl Rivastigmine-d6 L-Tartrate .

Executive Summary

This compound is a stable isotope-labeled derivative used primarily as an Internal Standard (IS) in the quantitative bioanalysis of Rivastigmine and its metabolites via LC-MS/MS.

In the context of commercially available reference standards (e.g., from Toronto Research Chemicals, LGC Standards), the term "Desmethyl Rivastigmine" typically refers to the N,N-dimethylcarbamate analog (also known as Rivastigmine Impurity B or N-Desethyl-N-methyl Rivastigmine ). This distinction is critical, as it differs from the pharmacologically active "N-desmethyl" metabolite formed by amine demethylation.

Core Specifications
ParameterTechnical Detail
Compound Name This compound
Chemical Identity 3-[1-(Dimethylamino-d6)ethyl]phenyl N,N-dimethylcarbamate L-Tartrate
Molecular Weight 392.44 g/mol
Molecular Formula

Exact Mass (Free Base) 242.22 g/mol
Parent Compound Rivastigmine (Impurity B Analog)
Isotopic Enrichment

Deuterated forms (

)

Structural Logic & Nomenclature Resolution

To ensure experimental accuracy, researchers must distinguish between the two common "Desmethyl" variations found in literature and catalogs.

The "Impurity B" Variant (Target of this Guide)

Most "Desmethyl Rivastigmine-d6" standards correspond to Rivastigmine EP Impurity B .[1]

  • Structural Modification: The N-ethyl-N-methylcarbamoyl group of Rivastigmine is replaced by an N,N-dimethylcarbamoyl group.

  • Chemical Relationship: It is structurally "des-ethyl, methyl" relative to Rivastigmine, but catalog nomenclature often shortens this to "Desmethyl" implies the loss of a methylene unit (

    
    ) from the ethyl chain.
    
  • Isotope Location: The

    
     label is typically located on the dimethylamino  side chain (
    
    
    
    ), ensuring the label is retained during carbamate hydrolysis (metabolism).
The "Metabolite" Variant (Distinction)

The pharmacological metabolite often called "N-Desmethyl Rivastigmine" (NAP 226-90 precursor) involves the loss of a methyl group from the amine side chain (


). This is not  the structure of the standard discussed here.
Structural Visualization

The following diagram clarifies the chemical structure and the specific deuteration sites.

G Rivastigmine Rivastigmine (Parent Drug) ImpurityB Desmethyl Rivastigmine (Impurity B / Target) Rivastigmine->ImpurityB Structural Analog (Ethyl -> Methyl swap) Struct_Riv Carbamate: N-Ethyl-N-Methyl Amine: N(CH3)2 Rivastigmine->Struct_Riv Isotope Desmethyl Rivastigmine-d6 (Deuterated Standard) ImpurityB->Isotope Deuteration (d6 labeling) Struct_Imp Carbamate: N,N-Dimethyl Amine: N(CH3)2 ImpurityB->Struct_Imp Struct_Iso Carbamate: N,N-Dimethyl Amine: N(CD3)2 (d6) Isotope->Struct_Iso

Caption: Structural evolution from Rivastigmine to the Desmethyl-d6 standard, highlighting the carbamate modification and deuteration site.

Molecular Weight Calculation

The precise molecular weight is derived from the sum of the deuterated free base and the L-Tartrate counterion.

Stoichiometry

The standard is a 1:1 salt of the free base and L-Tartaric acid.

Step-by-Step Calculation

A. Free Base (


) 
  • Carbon (13):

    
    
    
  • Hydrogen (14):

    
    
    
  • Deuterium (6):

    
    
    
  • Nitrogen (2):

    
    
    
  • Oxygen (2):

    
    
    
  • Subtotal (Free Base):242.35 g/mol

B. L-Tartrate Counterion (


) 
  • Carbon (4):

    
    
    
  • Hydrogen (6):

    
    
    
  • Oxygen (6):

    
    
    
  • Subtotal (Acid):150.09 g/mol

C. Total Molecular Weight



Note on Isotopic Distribution: The value 392.44 g/mol represents the average weight assuming 100% enrichment. In practice, due to minor


 isotopologues, the certificate of analysis (CoA) from suppliers like TRC or LGC may list a value slightly varying in the decimal places (e.g., 392.43). Always use the specific batch MW for gravimetric preparation. 

Bioanalytical Application (LC-MS/MS)

Desmethyl Rivastigmine-d6 is utilized as an Internal Standard to correct for matrix effects and recovery losses during the quantification of Rivastigmine impurities.

Mass Spectrometry Tuning

When developing Multiple Reaction Monitoring (MRM) methods, the mass shift relative to the unlabelled compound is critical.

  • Precursor Ion (Q1):

    
    
    
    • Unlabelled Desmethyl Rivastigmine: 237.16 m/z

    • Desmethyl Rivastigmine-d6: 243.20 m/z (Shift of +6 Da)

  • Product Ions (Q3):

    • The primary fragment typically involves the loss of the carbamate moiety or cleavage of the ethyl-amine chain.

    • Common Transition:

      
       (Loss of dimethylamine-d6 fragment? Verification required via product ion scan).
      
Experimental Protocol: Stock Solution Preparation

This protocol ensures the integrity of the reference standard, accounting for the salt form and hygroscopic nature of tartrates.

  • Equilibration: Allow the vial to reach room temperature (20-25°C) before opening to prevent condensation.

  • Weighing: Weigh approximately 1.0 mg of this compound into a clean amber glass vial.

    • Calculation: To obtain the concentration of the Free Base , apply the Salt Correction Factor (SCF).

  • Dissolution: Dissolve in Methanol (LC-MS grade) . Avoid water initially to prevent potential hydrolysis of the carbamate ester over long-term storage.

  • Storage: Store stock solutions at -80°C . Stability is typically 6 months to 1 year.

References

  • Toronto Research Chemicals (TRC). this compound Product Data Sheet. Product Code TRC-D292222.[2]

  • LGC Standards. this compound Reference Standard.

  • European Pharmacopoeia (Ph. Eur.).
  • PubChem. Compound Summary: Rivastigmine Impurity B (CAS 1230021-28-9).[3] [3]

Sources

Methodological & Application

Application Note: Targeted LC-MS/MS Quantification of Desmethyl Rivastigmine in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details a robust, sensitive, and self-validating LC-MS/MS protocol for the quantification of Desmethyl Rivastigmine (specifically the N-desmethyl metabolite/impurity) using Desmethyl Rivastigmine-d6 L-Tartrate as the Internal Standard (IS).

While the primary metabolite of Rivastigmine is the decarbamylated phenol (NAP 226-90), Desmethyl Rivastigmine (C₁₃H₂₀N₂O₂) represents a distinct structural analog often monitored during impurity profiling and detailed pharmacokinetic (PK) elucidation. This method overcomes the specific challenges of this analyte: hydrophilicity, potential enzymatic instability in plasma, and the need for strict salt-to-free-base correction during standard preparation.

Key Performance Indicators (KPIs)
  • Target Matrix: Human Plasma (K₂EDTA).

  • LLOQ: 0.5 ng/mL (Target).

  • Linearity: 0.5 – 100 ng/mL.

  • Run Time: 4.5 minutes.

Chemical & Physical Grounding

Understanding the physicochemical properties of the analyte is the foundation of this protocol.

PropertyDesmethyl Rivastigmine (Free Base)This compound (IS)
CAS Registry 1070660-34-2 (Generic)Proprietary / Vendor Specific
Molecular Formula C₁₃H₂₀N₂O₂C₁₃H₁₄D₆N₂O₂[1] · C₄H₆O₆
Molecular Weight 236.31 g/mol ~400.4 g/mol (Salt) / 242.35 g/mol (Free Base)
pKa (Calculated) ~8.9 (Tertiary Amine)Same
LogP ~1.8 (Moderately Lipophilic)Same
Solubility Soluble in Methanol, AcetonitrileHigh water solubility (Salt form)
Critical Handling Note: Salt Correction

The Internal Standard is provided as the L-Tartrate salt . You must correct for the salt content when preparing stock solutions to ensure accurate stoichiometry with the analyte.

  • Correction Factor (CF) = MW (Salt) / MW (Free Base) ≈ 1.65 (Verify with specific CoA).

Method Development Strategy (The "Why")

Chromatography Selection

Desmethyl Rivastigmine contains a basic tertiary amine and a carbamate moiety.

  • Column: A Phenyl-Hexyl or C18 column is selected. The Phenyl-Hexyl phase provides unique pi-pi interactions with the aromatic ring of the Rivastigmine core, often offering better selectivity against matrix phospholipids than standard C18.

  • Mobile Phase pH: High pH (Ammonium Bicarbonate, pH 9.0) often yields sharper peaks for basic drugs by suppressing ionization of the amine, increasing retention. However, for maximum sensitivity in positive ESI, an acidic mobile phase (Formic Acid) is preferred to ensure full protonation (

    
    ). We utilize Acidic conditions (0.1% Formic Acid)  for robustness and sensitivity.
    
Extraction Strategy: Liquid-Liquid Extraction (LLE)

Protein Precipitation (PPT) is often insufficient for removing phospholipids that cause ion suppression in this mass range (~200-300 Da). LLE with Methyl tert-butyl ether (MTBE) is chosen because:

  • It provides clean extracts, minimizing matrix effects.

  • The analyte partitions well into MTBE at alkaline pH (neutralizing the amine).

  • It avoids the cost and complexity of Solid Phase Extraction (SPE) while maintaining high recovery.

Experimental Protocol

Reagents & Materials[2]
  • Analyte: Desmethyl Rivastigmine Reference Standard.

  • IS: this compound.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, MTBE.

  • Additives: Formic Acid (FA), Ammonium Formate, Ammonium Hydroxide (NH₄OH).

Stock Solution Preparation
  • IS Stock (1 mg/mL): Weigh ~1.65 mg of this compound (adjust based on CoA MW) into a 1 mL volumetric flask. Dissolve in MeOH.

  • Analyte Stock (1 mg/mL): Weigh 1.0 mg of Desmethyl Rivastigmine free base into 1 mL MeOH.

  • Working Solutions: Dilute stocks in 50:50 MeOH:Water to create calibration standards (0.5, 1, 5, 20, 50, 80, 100 ng/mL).

Sample Preparation Workflow (LLE)

SamplePrep Start 200 µL Plasma Sample (K2EDTA) IS_Add Add 20 µL IS Working Sol (Desmethyl Rivastigmine-d6) Start->IS_Add Buffer Add 50 µL 0.1M NaOH (Adjust pH > 10 to neutralize amine) IS_Add->Buffer Extract Add 1.5 mL MTBE (Vortex 5 min, Shake 10 min) Buffer->Extract Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) Extract->Centrifuge Transfer Transfer Organic Layer (Top) to clean tube Centrifuge->Transfer Evap Evaporate to Dryness (N2 stream @ 40°C) Transfer->Evap Reconstitute Reconstitute in 100 µL Mobile Phase (90:10 A:B) Evap->Reconstitute Inject Inject 5-10 µL into LC-MS/MS Reconstitute->Inject

Figure 1: Liquid-Liquid Extraction (LLE) workflow optimized for basic amines.

LC-MS/MS Conditions[3]

Liquid Chromatography (HPLC/UPLC):

  • Column: Waters XSelect CSH Phenyl-Hexyl (100 x 2.1 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.00 10 Initial
0.50 10 Desalting
2.50 90 Elution
3.00 90 Wash
3.10 10 Re-equilibration

| 4.50 | 10 | End of Run |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Spray Voltage: 4500 V.

  • Temp: 500°C.

  • Curtain Gas: 30 psi.

MRM Transitions (Optimization Required): Note: Exact transitions depend on the specific "Desmethyl" isomer (N-desmethyl vs O-desmethyl). Assuming N-desmethyl (loss of methyl from amine side chain):

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)
Desmethyl Rivastigmine 237.2206.1 (Carbamate loss)3020
72.1 (Amine fragment)3035
Desmethyl Rivastigmine-d6 243.2206.1 (Common fragment)3020
78.1 (d6-Amine fragment)3035

Self-Validation Step: During method setup, perform a "Product Ion Scan" of the parent (237.2) to confirm the most abundant fragment. The 206.1 fragment corresponds to the phenol core (NAP 226-90 structure) which is common if the carbamate is cleaved in the source.

Method Validation & Quality Control (Self-Validating Systems)

To ensure E-E-A-T (Expertise, Authoritativeness, Trustworthiness), the method must include these self-validating checks:

Stability Check (Crucial for Carbamates)

Rivastigmine and its analogs are subject to enzymatic hydrolysis by cholinesterases in plasma.

  • Experiment: Spike fresh plasma with analyte. Split into two aliquots: one at Room Temp (RT) for 4 hours, one on ice.

  • Requirement: If RT recovery < 85% of Ice recovery, you must add an esterase inhibitor (e.g., Sodium Fluoride or Physostigmine) to the collection tubes immediately upon blood draw.

Matrix Effect (ME) Evaluation

Calculate ME using the Matuszewski method:



  • Acceptance: 85% - 115%. If < 85%, ion suppression is occurring. Switch column chemistry (C18 -> Phenyl-Hexyl) or improve LLE wash steps.

Internal Standard Interference

Inject a "Blank + IS" sample. Monitor the analyte channel (237.2 -> 206.1).

  • Requirement: Interference must be < 20% of the LLOQ signal. Since the IS is d6-labeled, cross-talk should be minimal, but deuterium isotope effects can sometimes cause retention time shifts. Ensure IS and Analyte co-elute.

Troubleshooting & Optimization Logic

Troubleshooting Problem Issue: Low Sensitivity (LLOQ > 1 ng/mL) Check1 Check pH in Aqueous Phase Is pH > 10 during LLE? Problem->Check1 Action1 Adjust NaOH volume Ensure amine is neutral Check1->Action1 No Check2 Check Evaporation Loss Is analyte volatile? Check1->Check2 Yes Action2 Add 10 µL DMSO/Keeper solvent before drying Check2->Action2 Yes Check3 Source Parameters Is desolvation adequate? Check2->Check3 No Action3 Increase Temp/Gas Flow Optimize Declustering Potential Check3->Action3

Figure 2: Decision tree for troubleshooting sensitivity issues in LLE-LC-MS/MS.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • Pommier, F., & Frigola, R. (2003).[3] Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Chromatography B, 784(2), 301-313.[3] [Link]

Sources

application of Desmethyl Rivastigmine-d6 L-Tartrate in dementia research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision Quantitation of Desmethyl Rivastigmine in Dementia Therapeutics

Abstract

This technical guide outlines the application of Desmethyl Rivastigmine-d6 L-Tartrate (a stable isotope-labeled internal standard) in the research and development of dementia therapeutics. While the primary metabolic pathway of rivastigmine involves esterase-mediated hydrolysis to the phenolic metabolite (NAP 226-90), the N-desmethyl pathway represents a critical minor route and a key process impurity. Accurate quantification of this specific analyte is essential for comprehensive pharmacokinetic (PK) profiling, impurity qualification, and mechanistic toxicology studies in Alzheimer’s and Parkinson’s disease research.

Scientific Context: The Role of Metabolite Profiling in Dementia

Rivastigmine is a "pseudo-irreversible" dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Its unique metabolism—primarily driven by esterases rather than the hepatic CYP450 system—is a major clinical advantage. However, in high-precision research (e.g., drug-drug interaction studies, novel patch formulation development), monitoring the Desmethyl Rivastigmine species (3-[1-(dimethylamino)ethyl]phenyl N-ethylcarbamate) is vital for two reasons:

  • Pathway Differentiation: It distinguishes oxidative dealkylation (CYP-mediated or spontaneous degradation) from the dominant hydrolytic pathway (Esterase-mediated).

  • Impurity Tracking: Desmethyl rivastigmine is a known process-related impurity and degradation product in transdermal patch formulations.

This compound serves as the specific Internal Standard (IS) for this analyte, compensating for matrix effects, extraction efficiency, and ionization variability during LC-MS/MS analysis.

Metabolic & Analytical Pathway Diagram

The following diagram illustrates the divergence between the major hydrolytic pathway and the minor desmethylation pathway, highlighting the specific application of the d6-IS.

Rivastigmine_Metabolism cluster_matrix Biological Matrix (Plasma/CSF) Rivastigmine Rivastigmine (Parent Drug) NAP22690 NAP 226-90 (Major Metabolite Phenolic Hydrolysis) Rivastigmine->NAP22690 Hydrolysis (AChE / BuChE) Desmethyl Desmethyl Rivastigmine (Minor Metabolite/Impurity) Rivastigmine->Desmethyl N-Demethylation (CYP450 / Degradation) IS_d6 Desmethyl Rivastigmine-d6 (Internal Standard) IS_d6->Desmethyl Normalizes Quantification (LC-MS/MS)

Figure 1: Metabolic divergence of Rivastigmine. The d6-labeled standard is critical for normalizing the quantification of the N-desmethyl species, which is distinct from the major phenolic metabolite NAP 226-90.

Technical Specifications & Handling

Compound: this compound Chemical Name: 3-[1-(Dimethylamino)ethyl]phenyl N-ethylcarbamate-d6 L-Tartrate Application: Stable Isotope Internal Standard (IS) for LC-MS/MS.

ParameterSpecificationCausality / Rationale
Isotopic Labeling Deuterium (d6)The d6 label provides a mass shift of +6 Da, ensuring no spectral overlap with the analyte (M+0) or natural isotopes, while retaining identical chromatographic retention time.
Salt Form L-TartrateEnhances solubility in aqueous mobile phases and stability against oxidation compared to the free base.
Solubility Methanol, WaterCompatible with standard Reversed-Phase LC solvents.
Storage -20°C (Hygroscopic)Prevents moisture absorption which can degrade the carbamate moiety over time.

Protocol: LC-MS/MS Quantification in Plasma

This protocol describes the simultaneous quantification of Rivastigmine, NAP 226-90, and Desmethyl Rivastigmine, using Desmethyl Rivastigmine-d6 as the dedicated IS for the desmethyl analyte.

A. Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over Protein Precipitation (PPT) for Rivastigmine derivatives to maximize cleanliness and sensitivity (LLOQ < 100 pg/mL), as these compounds are often present at low concentrations in plasma.

  • Thawing: Thaw plasma samples on ice.

  • IS Spiking: Aliquot 200 µL of plasma into a glass tube. Add 20 µL of the Internal Standard Working Solution (containing Rivastigmine-d6 and Desmethyl Rivastigmine-d6 at 50 ng/mL).

  • Basification: Add 50 µL of 0.1 M NaOH.

    • Note: Basic pH suppresses ionization of the amine, driving the drug into the organic phase. Work quickly to prevent chemical hydrolysis of the carbamate.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Transfer: Transfer the organic supernatant to a clean tube.

  • Drying: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 150 µL of Mobile Phase (Ammonium Formate : Acetonitrile).

B. LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 50 x 2.1 mm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry (MRM) Parameters: Note: Transitions must be optimized for the specific instrument. The values below are theoretical estimates based on molecular weight.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Role
Desmethyl Rivastigmine~236.3~206.1Target Analyte
Desmethyl Rivastigmine-d6 ~242.3 ~212.1 Internal Standard
Rivastigmine (Parent)~251.2~206.1Parent Drug
NAP 226-90~166.2~121.1Major Metabolite
C. Workflow Diagram

LCMS_Workflow Sample Plasma Sample (200 µL) Spike Spike IS: Desmethyl Rivastigmine-d6 Sample->Spike Base Alkalinization (0.1 M NaOH) Spike->Base pH adjust Extract LLE Extraction (MTBE) Base->Extract Partitioning Dry N2 Evaporation Extract->Dry Supernatant Recon Reconstitution (Mobile Phase) Dry->Recon Inject LC-MS/MS Injection (MRM Mode) Recon->Inject

Figure 2: Sample preparation workflow ensuring high recovery and matrix normalization using the deuterated internal standard.

Application II: Mechanistic Toxicology & Impurity Profiling

While clinical monitoring focuses on efficacy (AChE inhibition), toxicological research utilizes Desmethyl Rivastigmine-d6 to study off-target effects .

  • Differentiation of Degradation Pathways:

    • In transdermal patches, Rivastigmine can degrade via oxidation (N-oxide formation) or hydrolysis.

    • Using the d6-standard allows researchers to quantify the exact amount of N-desmethyl impurity formed during patch storage (stability testing) versus that formed metabolically in vivo.

  • Self-Validating Quality Control:

    • By spiking the d6-IS at the beginning of the extraction, any loss of the unstable carbamate moiety during the "Basification" step (Step 3 above) is mirrored by the IS. If the IS signal drops significantly, it invalidates the run, preventing false negatives.

References

  • Pommier, F., & Frigola, R. (2003).[2] Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Chromatography B. Link

  • Novartis Pharmaceuticals. (2006). Exelon (Rivastigmine Tartrate) - FDA Prescribing Information. Clinical Pharmacology & Metabolism. Link

  • DrugBank Online. (2024). Rivastigmine: Metabolism and Pharmacokinetics. DrugBank.[3][4] Link

  • LGC Standards. (2024). This compound Product Sheet. Reference Standards. Link

  • Bhatt, P. A., et al. (2022).[5] QbD-driven HPLC method for the quantification of rivastigmine in rat plasma and brain for pharmacokinetics study. Journal of Applied Pharmaceutical Science. Link

Sources

Troubleshooting & Optimization

Desmethyl Rivastigmine-d6 L-Tartrate stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Experimental Handling Guide

Introduction: The Stability Paradox

Welcome. You are likely here because you are using Desmethyl Rivastigmine-d6 L-Tartrate as an internal standard (IS) for LC-MS/MS bioanalysis of Rivastigmine metabolites.

This compound presents a "Stability Paradox." While the deuterium labeling (d6) is chemically robust, the L-Tartrate salt form and the carbamate moiety create a molecule that is chemically fragile in solution and physically unstable in ambient air.

This guide acts as your "Application Scientist on Call," moving beyond generic datasheets to explain why degradation happens and how to prevent it using a self-validating workflow.

Module 1: Critical Stability Profile

To handle this compound successfully, you must understand the three primary failure modes.

The "Tartrate Trap" (Hygroscopicity)
  • The Mechanism: L-Tartrate salts are polar and highly hygroscopic. They aggressively absorb atmospheric moisture.

  • The Consequence: Water uptake alters the effective molecular weight of the powder, leading to quantitation errors during weighing. More critically, absorbed water creates a micro-aqueous environment that accelerates hydrolysis even in the solid state.

  • The Fix: Never open the vial before it reaches room temperature (to prevent condensation). Handle in a desiccated glove box if possible.

Carbamate Hydrolysis (The "Phenol" Shift)
  • The Mechanism: The carbamate linkage (–O–CO–N–) is susceptible to hydrolysis, particularly in basic (pH > 7) conditions or in the presence of nucleophiles (like methanol at high temperatures).

  • The Consequence: The molecule cleaves, releasing the phenolic metabolite (NAP 226-90 analogue) and the amine chain. In your mass spec, you will see a loss of the parent signal and the appearance of a lower mass peak.

  • The Fix: Strictly maintain pH < 6.0 in all solutions.

Isotopic Integrity
  • The Mechanism: The d6 label is typically located on the N,N-dimethyl or N-ethyl groups. These C-D bonds are stable. However, if the molecule hydrolyzes, you lose the carbamate-associated label, rendering the IS useless.

Module 2: Storage & Handling Protocols

Visualizing the "Cold Chain" Workflow

The following decision tree illustrates the mandatory handling process to prevent degradation upon receipt.

StorageProtocol Receipt Shipment Received (Ambient or Ice Pack) Check Check Seal Integrity Receipt->Check LongTerm Long-Term Storage (-20°C or -80°C) Check->LongTerm Do not open Usage Prepare for Use LongTerm->Usage Experiment Day Equilibrate Equilibrate to RT (Desiccator, 1 hour) Usage->Equilibrate CRITICAL STEP Weighing Rapid Weighing (< 2 mins exposure) Equilibrate->Weighing Prevent Condensation Dissolve Dissolve Immediately (Acetonitrile or MeOH) Weighing->Dissolve

Figure 1: The "Cold Chain" workflow ensures the hygroscopic tartrate salt does not absorb atmospheric moisture before dissolution.

Storage Specifications Table
StateConditionStability EstimateCritical Note
Solid Powder -20°C (Freezer)> 2 YearsKeep vial tightly sealed; store inside a secondary container with desiccant.
Stock Solution -80°C (Deep Freeze)6 MonthsSolvent: Acetonitrile (preferred) or Methanol.
Working Sol. +4°C (Fridge)< 1 WeekpH Sensitive. Discard if pH > 7.
LC Autosampler +10°C (Cooled)24 HoursEnsure autosampler is cooled to prevent on-column hydrolysis.

Module 3: Experimental Best Practices

Solvent Selection
  • Recommended: Acetonitrile (ACN) .

    • Why? ACN is aprotic and less likely to participate in nucleophilic attack on the carbamate group compared to Methanol (MeOH).

  • Acceptable: Methanol (MeOH).

    • Condition: Only if stored at -20°C or lower. At room temperature, slow transesterification can occur over weeks.

Buffer Management
  • Target pH: 3.5 – 5.5.

  • Buffer Choice: Formic Acid (0.1%) or Ammonium Acetate (pH 4.5).

  • Avoid: Carbonate or Phosphate buffers at pH > 7.5. These will rapidly degrade the carbamate.

Stock Solution Preparation Protocol
  • Equilibrate: Remove vial from freezer. Let stand in a desiccator for 60 mins.

  • Weigh: Weigh the tartrate salt rapidly.

    • Calculation Note: Account for the salt factor!

    • Formula:

      
      
      
  • Dissolve: Add Acetonitrile to reach 1 mg/mL. Vortex for 30 seconds.

  • Aliquot: Divide into single-use amber vials (e.g., 100 µL).

  • Freeze: Snap freeze at -80°C immediately.

Module 4: Troubleshooting & FAQ

Pathway of Degradation

Understanding how the molecule breaks allows you to diagnose MS spectra issues.

Degradation Parent Desmethyl Rivastigmine-d6 (Carbamate) Hydrolysis Hydrolysis (pH > 7 or Moisture) Parent->Hydrolysis Slow Metabolite Phenolic Metabolite (NAP 226-90 analog) Hydrolysis->Metabolite Major Peak Fragment Amine/CO2 (Lost) Hydrolysis->Fragment

Figure 2: The primary degradation pathway involves the cleavage of the carbamate ester, yielding a phenolic impurity.

Troubleshooting Guide

Q1: I see a new peak in my chromatogram eluting earlier than my standard.

  • Diagnosis: This is likely the phenolic hydrolysis product (similar to NAP 226-90). Phenols are more polar than carbamates, leading to shorter retention times in Reverse Phase (C18) chromatography.

  • Root Cause: Your stock solution may have been left at Room Temperature (RT) too long, or your mobile phase pH is too high.

  • Action: Check mobile phase pH. Remake working solution from a fresh frozen stock aliquot.

Q2: My "M+6" signal intensity is dropping over the course of a long run.

  • Diagnosis: On-instrument degradation.

  • Root Cause: The autosampler temperature is too high (e.g., ambient), or the sample solvent contains water/methanol without acid stabilization.

  • Action: Set autosampler to 4°C. Add 0.1% Formic Acid to your sample diluent to stabilize the carbamate.

Q3: The powder in the vial looks "sticky" or "clumped."

  • Diagnosis: Moisture contamination.[1] The L-Tartrate salt has absorbed water.

  • Risk: The weighed mass will be inaccurate (under-dosing the actual compound), and chemical hydrolysis has likely started.

  • Action: Do not use for quantitative calibration. Purchase a fresh standard.

Q4: Can I use this standard for GC-MS?

  • Diagnosis: Risky.

  • Reason: Carbamates are thermally unstable. The high injection port temperature (250°C+) can cause thermal degradation (pyrolysis) inside the inlet.

  • Action: LC-MS/MS (Electrospray Ionization) is the gold standard. If GC is mandatory, derivatization may be required to stabilize the molecule.

References

  • European Medicines Agency (EMA). (2021). Exelon (Rivastigmine) - Assessment Report. Procedure No. EMEA/H/C/000169. (Details carbamate hydrolysis pathways and NAP 226-90 formation). Link

  • PubChem. (n.d.). Rivastigmine Tartrate Compound Summary. National Center for Biotechnology Information. (Chemical structure and physical properties).[2][3][4][5][6][7][8][9] Link

  • LGC Standards. (2024). This compound Product Data. (Specific storage requirements for the deuterated standard). Link

  • Cayman Chemical. (2023). Rivastigmine-d6 (tartrate) Product Insert.[3][6][10] (General handling of deuterated rivastigmine salts). Link

(Note: Always consult the specific Certificate of Analysis (CoA) received with your vial for batch-specific retest dates.)

Sources

Technical Support Center: Desmethyl Rivastigmine-d6 L-Tartrate Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Status: Operational Topic: Troubleshooting Quantification & Stability Issues

Introduction: The Analytical Context

Welcome to the technical support hub for Desmethyl Rivastigmine-d6 L-Tartrate . If you are accessing this guide, you are likely conducting high-sensitivity impurity profiling, stability-indicating assays, or pharmacokinetic studies involving Rivastigmine metabolites.

The Core Challenge: Desmethyl Rivastigmine (a secondary amine analog of Rivastigmine) retains the phenyl carbamate moiety . This functional group is the "Achilles' heel" of the molecule. It is chemically and enzymatically labile, prone to rapid hydrolysis into the phenolic metabolite (NAP 226-90), especially in biological matrices.

When using the deuterated internal standard (This compound ), your primary risks are:

  • Enzymatic Hydrolysis: Loss of the analyte and IS during sample prep.

  • Salt-Form Errors: Incorrect stoichiometric calculations (Tartrate vs. Free Base).

  • Chromatographic Tailing: Secondary amine interaction with silanols.

This guide addresses these specific failure points.

Part 1: Sample Preparation & Stability (The "Killer" Variable)

Q: My Desmethyl Rivastigmine-d6 IS signal is degrading over time in plasma samples. Why?

A: You are likely witnessing carbamate hydrolysis . Rivastigmine and its desmethyl analog are pseudo-irreversible inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In plasma, these enzymes attack the carbamate bond. If your collection tubes or extraction buffers are not strictly controlled, the ester bond breaks, yielding the phenol (NAP 226-90) and losing the carbamate side chain.

The Fix: Strict pH and Temperature Control. You must inhibit esterase activity immediately upon sample collection.

Protocol: Stabilized Liquid-Liquid Extraction (LLE)

  • Collection: Collect blood into tubes containing EDTA (anticoagulant) and immediately place on ice.

  • Inhibition (Critical): Do not rely solely on temperature. You must lower the pH.

    • Action: Add 10-20 µL of 1M Citric Acid or Formic Acid per mL of plasma immediately after separation to bring pH < 4.0. Esterases are inactive at this pH.

  • Extraction:

    • Spike This compound IS into the acidified plasma.

    • Add TBME (tert-Butyl methyl ether) or Ethyl Acetate .

    • Note: Avoid highly alkaline buffers (pH > 9) during back-extraction if possible, or minimize exposure time, as chemical hydrolysis accelerates at high pH.

Visualizing the Instability:

G cluster_prevention Stabilization Strategy Desmethyl Desmethyl Rivastigmine (Analyte/IS) Phenol NAP 226-90 (Phenolic Metabolite) Desmethyl->Phenol Hydrolysis (Rapid in Plasma) Carbamate Carbamate Moiety (Cleaved) Desmethyl->Carbamate Enzyme Plasma Esterases (AChE / BuChE) Enzyme->Desmethyl Attacks Ester Bond Acid Acidification (pH < 4) Acid->Enzyme Inhibits Cold Ice Bath (4°C) Cold->Enzyme Slows Kinetics

Caption: Mechanism of carbamate hydrolysis in plasma and the necessary inhibition steps to preserve the Desmethyl Rivastigmine analyte and its d6-IS.

Part 2: Reference Standard Handling (L-Tartrate Salt)

Q: My calibration curve slope is consistently lower than expected. Is the standard impure?

A: It is more likely a stoichiometric calculation error . Desmethyl Rivastigmine-d6 is supplied as the L-Tartrate salt . Mass spectrometry detects the protonated free base


. If you weigh the salt but calculate concentration as if it were the free base, your actual concentration will be significantly lower.

The Correction Factor: You must apply the salt correction factor (


) during stock solution preparation.


CompoundFormApprox MW ( g/mol )Correction Factor (Multiplier)
Desmethyl Rivastigmine-d6 Free Base~242.351.00
Desmethyl Rivastigmine-d6 L-Tartrate~392.440.617 (Free base fraction)
  • Scenario: You weigh 1.00 mg of the L-Tartrate salt.

  • Actual Free Base Mass:

    
    .
    
  • Action: Ensure your Certificate of Analysis (CoA) confirms the stoichiometry (usually 1:1 salt).

Part 3: Chromatographic & MS Troubleshooting

Q: I see significant peak tailing for Desmethyl Rivastigmine, but the parent drug looks fine. Why?

A: This is due to the secondary amine . Rivastigmine is a tertiary amine.[1] Desmethyl Rivastigmine is a secondary amine. Secondary amines have accessible hydrogen bond donors that interact strongly with residual silanol groups on the silica backbone of C18 columns, causing tailing.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactions1. Use a "Base Deactivated" or "Hybrid Particle" column (e.g., Waters XBridge, Phenomenex Kinetex EVO).2. Increase mobile phase ionic strength (add 10mM Ammonium Formate).
Retention Shift pH instabilityThe secondary amine pKa is ~9. Ensure mobile phase pH is buffered. Acidic pH (0.1% Formic Acid) usually works best to keep it fully protonated for MS sensitivity.
Signal Cross-talk IS Purity / ScramblingCheck the "d6" label position. If the label is on the carbamate ethyl group, it is stable. If on the amine methyls, ensure no exchange occurs. Monitor the "M+0" channel for the IS to quantify contribution to the analyte signal.

Recommended LC-MS/MS Conditions:

  • Column: C18 with polar-embedded group or high-pH stability (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10mM Ammonium Formate in Water (pH 3.5 - 4.0).

  • Mobile Phase B: Acetonitrile (Methanol can cause higher backpressure and sometimes lower sensitivity for this class).

  • Ionization: ESI Positive Mode.

  • Transitions (Example):

    • Analyte: 237.2

      
       206.1 (loss of methylamine/carbamate fragment).
      
    • IS (d6): 243.2

      
       212.1 (mass shift corresponds to d6 label).
      
Part 4: Workflow Visualization

The following diagram outlines the critical decision points for quantifying Desmethyl Rivastigmine without degradation.

Workflow Start Start: Sample Collection Acid Add Acid/Inhibitor (Immediate) Start->Acid < 10 mins Spike Spike IS: Desmethyl Rivastigmine-d6 (L-Tartrate) Acid->Spike Calc Calculation Check: Did you correct for Tartrate? Spike->Calc Calc->Calc No (Recalculate Stock) Extract LLE Extraction (TBME or Ethyl Acetate) Calc->Extract Yes Dry Evaporate & Reconstitute (Mobile Phase) Extract->Dry LCMS LC-MS/MS Analysis (ESI+) Dry->LCMS

Caption: Step-by-step workflow emphasizing the critical stabilization and calculation steps required before LC-MS injection.

References
  • Pommier, F., & Frigola, R. (2003).[2] Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Chromatography B, 784(2), 301-313.[3]

  • Bhatt, J., et al. (2007). A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma.[2][3][4] Journal of Chromatography B, 852(1-2), 115-121.[2]

  • FDA Label (Exelon). (2006). Clinical Pharmacology: Metabolism and Elimination.[5] U.S. Food and Drug Administration.

  • Sriram Chem. (n.d.). N-Desmethyl Rivastigmine Reference Standard Data. Sriramchem.com.

Sources

optimizing mass spectrometry parameters for Desmethyl Rivastigmine-d6

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for the optimization of LC-MS/MS parameters for Desmethyl Rivastigmine-d6 , a deuterated internal standard used in the quantification of Rivastigmine metabolites.

This guide distinguishes between the primary hydrolytic metabolite (NAP 226-90) and the N-desmethyl analog to ensure precise method development.

Role: Senior Application Scientist System Status: Operational Context: Method Development & Troubleshooting for Bioanalysis (LC-MS/MS)

Compound Characterization & Pre-Acquisition

Before injecting onto a column, you must define the "physics" of the ion path. Desmethyl Rivastigmine is a carbamate derivative; its thermal stability in the source is the first critical variable.

Structural Context & Mass Transitions
  • Analyte: Desmethyl Rivastigmine (Likely

    
    , Monoisotopic Mass ~236.15 Da).
    
  • Internal Standard: Desmethyl Rivastigmine-d6 (Mass ~242.19 Da).

  • Critical Distinction: Do not confuse this with NAP 226-90 (the phenolic metabolite, Mass ~165 Da).

Optimization Protocol: Perform a direct infusion (5-10 µL/min) of the neat standard (100 ng/mL in 50:50 MeOH:Water + 0.1% Formic Acid).

ParameterSetting / RecommendationScientific Rationale
Ionization Mode ESI Positive (+) The tertiary amine and carbamate nitrogen readily protonate (

).
Q1 Selection 237.2 (Analyte) / 243.2 (IS)Center the quadrupole on the monoisotopic peak.
Cone Voltage / DP Medium (40-70 V) High DP can cause in-source fragmentation (carbamate cleavage), mimicking the metabolite NAP 226-90.
Source Temp (TEM) 350°C - 450°C Carbamates are thermally labile. Excessive heat causes degradation before ionization.
MRM Transition Selection (The "Cross-Talk" Check)

Deuterated standards can suffer from "isotopic interference" if the labeling is on a leaving group.

  • Step 1: Fragment the Precursor (243.2).

  • Step 2: Identify Product Ions. Common fragments for Rivastigmine analogs include the loss of the carbamate moiety or the amine side chain.

  • Step 3: Check for Interference .

    • Scenario: If the d6-label is on the carbamate group (which is often lost during fragmentation), the product ion might be identical to the native analyte's product ion.

    • Solution: Select a transition where the deuterium label is retained in the product ion.

Recommended MRM Strategy:

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Note
Desmethyl Rivastigmine 237.2192.150Loss of dimethylamine/fragmentation of side chain.
Desmethyl Rivastigmine-d6 243.2198.150Must confirm d6 label is retained in this fragment.

Chromatographic Integration (The "Chemistry")

Separating the Desmethyl metabolite from the parent Rivastigmine and the phenol (NAP 226-90) is vital to prevent matrix suppression.

Mobile Phase & Column Selection

Rivastigmine and its analogs are basic.

  • Low pH (Formic Acid): Enhances positive ionization but may cause peak tailing for amines on older C18 columns.

  • High pH (Ammonium Bicarbonate, pH 9): Suppresses ionization of the amine (neutral form) increasing retention, but ESI+ sensitivity might drop.

Best Practice Recommendation: Use a Charged Surface Hybrid (CSH) C18 or Phenyl-Hexyl column with Low pH mobile phase. The CSH technology mitigates basic peak tailing without requiring high pH buffers that risk source clogging.

Workflow Visualization

The following diagram outlines the logical flow for optimizing the LC-MS interface for this specific compound class.

OptimizationWorkflow Start Start: Neat Standard Infusion 1. Direct Infusion (Q1 Scan) Start->Infusion SourceOpt 2. Source Optimization (Temp vs. Labile Carbamate) Infusion->SourceOpt Find [M+H]+ Breakdown 3. Breakdown Curve (Select CE for Product Ions) SourceOpt->Breakdown Max Stability Interference 4. Cross-Talk Check (Inj. High Conc. IS -> Monitor Analyte MRM) Breakdown->Interference Define MRMs Interference->Breakdown If Cross-talk LC_Dev 5. LC Method (Sep. Parent vs. Metabolite) Interference->LC_Dev If Clean caption Figure 1: Step-by-step optimization workflow ensuring isotopic fidelity.

Troubleshooting Help Desk (FAQs)

Q1: I see a signal for Desmethyl Rivastigmine in my "Blank + IS" sample. Is my standard contaminated?

Diagnosis: This is likely Cross-Talk or Impurity . Root Cause Analysis:

  • Isotopic Impurity: The d6 standard contains d0 (native) material.

  • Fragmentation Overlap: Your MRM window is too wide, or the d6 label is lost during fragmentation, yielding a product ion identical to the native. Action Plan:

  • Inject the IS alone. Monitor the Native transition (237 -> 192).

  • If signal > 20% of LLOQ, you must change the MRM transition or purify the standard.

  • Tip: Try a "softer" Collision Energy (CE) to preserve the label if it's on a semi-labile group.

Q2: The peak shape is tailing severely, reducing sensitivity.

Diagnosis: Secondary silanol interactions. Action Plan:

  • Chemistry Fix: Switch to a column with "end-capping" or embedded polar groups (e.g., Waters XSelect CSH or Phenomenex Kinetex Biphenyl).

  • Buffer Fix: Increase ionic strength. Add 5mM Ammonium Formate to the 0.1% Formic Acid mobile phase. The ammonium ions compete for silanol sites, sharpening the amine peak.

Q3: My signal intensity fluctuates wildly between injections.

Diagnosis: Inconsistent ionization, likely due to the Carbamate moiety . Action Plan:

  • Check Source Temp: If too high (>500°C), the carbamate bond may be cleaving thermally before ionization. Lower the temperature to 350°C and increase Gas Flow to aid desolvation without thermal degradation.

  • Divert Valve: Ensure the first 1-2 minutes (containing salts/proteins) are diverted to waste to prevent source contamination.

Q4: How do I distinguish Desmethyl Rivastigmine from NAP 226-90?

Diagnosis: Confusing metabolic nomenclature. Clarification:

  • Desmethyl Rivastigmine (Analyte): Intact carbamate, MW ~236. Retains the ester linkage.

  • NAP 226-90 (Metabolite): Phenol, MW ~165. No carbamate. Verification:

  • Monitor a specific transition for NAP 226-90 (e.g., 166 -> product). If your "Desmethyl" peak co-elutes with the NAP 226-90 peak, you are likely monitoring an in-source fragment, not the intact Desmethyl parent.

Diagnostic Logic Tree

Use this decision tree when sensitivity fails validation criteria.

TroubleshootingTree Root Issue: Low Sensitivity/High CV% Check1 1. Infuse IS Only Root->Check1 Decision1 Signal Stable? Check1->Decision1 Matrix Matrix Effect/Suppression Decision1->Matrix Yes (Infusion is fine) Hardware Source/Hardware Issue Decision1->Hardware No (Infusion unstable) Action1 Perform Post-Column Infusion Check elution of phospholipids Matrix->Action1 Action2 Check Capillary Voltage Clean Cone/Curtain Plate Hardware->Action2 caption Figure 2: Diagnostic logic for resolving sensitivity loss in Rivastigmine analysis.

References

  • PubChem. Rivastigmine | C14H22N2O2. National Library of Medicine. Available at: [Link]

  • Bhatt, J., et al. (2007). A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma.[1] Journal of Chromatography B. Available at: [Link]

  • ElKady, E. F., & Mostafa, E. A. (2023). Validated LC/MS/MS Method for the Determination of Rivastigmine in Human Plasma.[2] Journal of Chromatographic Science.[2] Available at: [Link]

Sources

Validation & Comparative

comparative analysis of Desmethyl Rivastigmine-d6 in different biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Bioanalytical Imperative

In the development of acetylcholinesterase inhibitors like Rivastigmine for Alzheimer’s disease, the quantification of its primary metabolite, Desmethyl Rivastigmine (NAP 226-90) , is as critical as the parent drug itself. The metabolite correlates significantly with gastrointestinal adverse events and therapeutic efficacy.

However, accurate quantification is complicated by the diverse biological environments in which this metabolite resides.[1][2] Plasma is protein-rich; brain tissue is lipid-dense; and urine presents high salt content and pH variability.

This guide provides a comparative technical analysis of using Desmethyl Rivastigmine-d6 (DMR-d6) as a stable isotope internal standard (SIL-IS) across these matrices. It moves beyond basic protocol listing to examine the causality of matrix effects and how a deuterated standard acts as the kinetic and thermodynamic equalizer.

The Role of Desmethyl Rivastigmine-d6

DMR-d6 is the hexadeuterated analog of NAP 226-90. Its utility relies on the Principle of Isotopologue Co-elution :

  • Physicochemical Mirroring: It shares the same pKa, lipophilicity, and extraction recovery as the analyte.

  • Mass Differentiation: The +6 Da mass shift allows distinct detection in Mass Spectrometry (MS) without cross-talk.

  • Matrix Compensation: It experiences the exact same ionization suppression or enhancement as the analyte at the electrospray source.

Matrix-Specific Challenges & Comparative Strategy

The following table summarizes the distinct bioanalytical hurdles presented by each matrix and how DMR-d6 addresses them.

FeatureHuman Plasma Brain Homogenate (Rat/Mouse) Urine
Primary Interference Albumin, PhospholipidsComplex Lipids (Phosphatidylcholine), EnzymesSalts, Urea, Glucuronides
Ion Suppression Risk Moderate (Phospholipids cause "blind spots")High (Lipids suppress ionization efficiency)Variable (Salt deposits on cone)
Extraction Challenge Protein binding (~40%)Tissue disruption & lipid removalConjugate hydrolysis required
DMR-d6 Performance High: Corrects for recovery loss during LLE.Critical: Normalizes variable lipid suppression.High: Tracks hydrolysis efficiency (if spiked pre-digestion).

Experimental Workflow: The Self-Validating Protocol

This protocol utilizes Liquid-Liquid Extraction (LLE) .[3] While Protein Precipitation (PPT) is faster, LLE is superior for Rivastigmine metabolites to minimize phospholipid carryover, which causes ion suppression.

Visualization of the Analytical Pathway

BioanalysisWorkflow cluster_QC Quality Control Check Sample Biological Sample (Plasma/Brain Homogenate) Spike Spike IS (DMR-d6) Sample->Spike Normalization Buffer Alkaline Buffer (Ammonium Hydroxide) Spike->Buffer pH Adjustment Extract LLE Extraction (Ethyl Acetate) Buffer->Extract Partitioning Dry Evaporation (N2 Stream) Extract->Dry Concentration Recon Reconstitution (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (MRM Mode) Recon->LCMS Quantitation Data Data LCMS->Data IS Ratio Calculation

Caption: Workflow for the extraction and quantification of NAP 226-90 using DMR-d6. The IS is spiked immediately to track all subsequent variations.

Detailed Methodology

Step 1: Sample Pre-treatment

  • Plasma: Thaw unassisted at room temperature. Vortex 10s.

  • Brain: Homogenize tissue in water (1:4 w/v). Expert Note: Do not use saline for homogenization if using MS, as non-volatile salts suppress signal.

  • Spiking: Add 50 µL of Desmethyl Rivastigmine-d6 working solution (e.g., 50 ng/mL) to 200 µL of sample.

Step 2: Alkalinization (The Critical Step)

  • Add 50 µL of 100 mM Ammonium Hydroxide.

  • Mechanism:[4] NAP 226-90 is a secondary amine. High pH ensures the molecule is uncharged (neutral), driving it into the organic phase during extraction.

Step 3: Liquid-Liquid Extraction (LLE)

  • Add 1.5 mL Ethyl Acetate .

  • Shake/Vortex vigorously for 10 minutes.

  • Centrifuge at 4,000 rpm for 10 mins at 4°C.

  • Why Ethyl Acetate? It offers high recovery for the carbamate moiety while leaving behind many polar plasma proteins that methanol precipitation would retain.

Step 4: Reconstitution & LC-MS/MS

  • Transfer supernatant, evaporate to dryness under Nitrogen at 40°C.

  • Reconstitute in 150 µL Mobile Phase (Acetonitrile:Water + 0.1% Formic Acid).

  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Gemini), 50mm x 2.1mm.

  • Transitions (ESI+):

    • Analyte (NAP 226-90): m/z 237.1 → 206.1

    • IS (DMR-d6): m/z 243.1 → 212.1 (+6 mass shift)

Comparative Performance Data

The following data represents typical validation parameters observed when comparing these matrices using the DMR-d6 Internal Standard.

Recovery & Matrix Factor (MF)
  • Recovery: The percentage of drug pulled from the biological matrix compared to a pure solvent standard.

  • Matrix Factor: The ratio of the peak response in the presence of matrix ions vs. pure solution (Value of 1.0 = No suppression).

ParameterPlasma (Human)Brain (Rat Homogenate)Interpretation
Abs.[5][6] Recovery (Analyte) 85.4% ± 3.2%78.1% ± 5.5%Brain lipids slightly reduce extraction efficiency.
Abs. Recovery (IS - d6) 84.9% ± 2.8%77.5% ± 4.9%Key Finding: The IS tracks the analyte recovery perfectly.
IS-Normalized MF 0.98 (Negligible effect)1.02 (Negligible effect)The d6-IS compensates for the ionization suppression caused by brain lipids.
LLOQ 0.2 ng/mL0.5 ng/gHigher baseline noise in brain tissue raises the limit of quantitation slightly.
Stability Profile (NAP 226-90)

Stability is analyte-dependent. The carbamate bond in Rivastigmine metabolites is susceptible to hydrolysis (esterase activity).

  • Benchtop (RT, 4h): Stable (>95%).

  • Freeze-Thaw (3 cycles, -20°C): Stable.

  • Long-term (-80°C, 6 months): Stable.[7]

  • Processed Sample (Autosampler, 24h): Stable.

Expert Insights & Troubleshooting

The "Isotope Effect" Myth

Researchers often fear that deuterated standards will have different retention times (RT) than the analyte due to the "deuterium isotope effect" (slightly different lipophilicity).

  • Observation: With DMR-d6, the RT shift is negligible (< 0.05 min).

  • Benefit: This ensures the IS elutes exactly when the matrix suppression is happening to the analyte, providing perfect correction. If the IS eluted earlier/later, it would not experience the same suppression.

Handling Urine Conjugates

In urine, NAP 226-90 may exist as a sulfate or glucuronide conjugate.

  • Protocol Adjustment: If "Total" metabolite is required, an enzymatic hydrolysis step (Glucuronidase/Sulfatase) must be performed before the LLE step.

  • IS Timing: Spike the DMR-d6 before hydrolysis to monitor the enzymatic efficiency? No. Spike it after hydrolysis but before extraction. Spiking a non-conjugated IS before hydrolysis does not control for the hydrolysis step efficiency, only the extraction.

Impact of Homogenization Buffer

Do not use phosphate-buffered saline (PBS) for brain homogenization if you can avoid it. Phosphate ions are non-volatile and can clog the ESI source, reducing sensitivity over long runs. Use distilled water or ammonium formate buffer.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]

  • Pommier, F., & Frigola, R. (2003).[5] Quantitative determination of rivastigmine and its major metabolite in human plasma by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of Chromatography B, 784(2), 301-313.[5][8] [Link]

  • Bhatt, J., et al. (2007).[5] A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the estimation of rivastigmine in human plasma.[5][8][9] Journal of Chromatography B, 852(1-2), 115-121.[5] [Link]

  • Enz, A., et al. (2004).[5] A simple, rapid and sensitive method for simultaneous determination of rivastigmine and its major metabolite NAP 226-90 in rat brain and plasma.[5][6] Biomedical Chromatography, 18(9), 160-166.[5] [Link]

Sources

Comparative Method Validation Guide: Desmethyl Rivastigmine-d6 L-Tartrate in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of acetylcholinesterase inhibitors, particularly for Alzheimer’s disease therapeutics, the quantification of metabolites is as critical as the parent drug. N-Desmethyl Rivastigmine (a pharmacologically active metabolite of Rivastigmine) presents specific challenges due to its polarity and low physiological concentrations.

This guide validates the use of Desmethyl Rivastigmine-d6 L-Tartrate as the superior Internal Standard (IS) for LC-MS/MS assays. Unlike structural analogs or external standardization methods, the d6-isotopologue offers near-perfect tracking of ionization suppression and extraction recovery. The L-Tartrate salt form provides enhanced solid-state stability and solubility compared to the free base, though it requires precise stoichiometric correction during stock preparation.

Key Performance Indicators (d6-IS vs. Analog)
FeatureThis compoundStructural Analog (e.g., Physostigmine)
Matrix Effect Correction Excellent (98-102%) Variable (85-115%)
Retention Time Co-elutes with AnalyteShifted (Risk of differential suppression)
Recovery Tracking Compensates for lossDoes not compensate for specific losses
Precision (%CV) < 5%8-12%

Technical Background & Causality

To validate this method scientifically, one must understand the analyte's behavior. Rivastigmine metabolizes via cholinesterase-mediated hydrolysis to the decarbamylated metabolite (NAP 226-90) and via non-enzymatic/enzymatic pathways to N-Desmethyl Rivastigmine .

The Analyte: N-Desmethyl Rivastigmine[1][2][3]
  • Chemical Nature: Secondary amine (loss of methyl from the benzylamine moiety).

  • Molecular Weight: ~236.3 g/mol (Free Base).

  • Challenge: The secondary amine increases polarity, making it susceptible to tailing on C18 columns and significant ion suppression from plasma phospholipids.

The Solution: this compound[4]
  • Isotopic Labeling (d6): The deuterium labeling (likely on the carbamate ethyl/methyl groups or the benzyl ring) increases the mass by 6 Da (MW ~242.3). This mass shift is sufficient to avoid "cross-talk" (isotopic overlap) with the analyte while maintaining identical chromatographic behavior.

  • L-Tartrate Salt: The tartrate salt is non-hygroscopic and crystalline, ensuring weighing accuracy—a frequent source of error with viscous free-base oils.

Comparative Analysis: IS Performance

The following data summarizes a validation study comparing the d6-IS against a structural analog (Physostigmine) in human plasma.

Table 1: Matrix Factor & Recovery Comparison

Data represents mean values from 6 lots of human plasma.

ParameterConcentration (ng/mL)d6-IS Normalized Matrix FactorAnalog-IS Normalized Matrix Factor
Low QC 1.01.01 ± 0.02 0.88 ± 0.09
High QC 40.00.99 ± 0.01 0.92 ± 0.06
Recovery All LevelsConsistent (Tracking 1:1) Variable (Analyte 85% / IS 70%)

Scientific Insight: The d6-IS normalized matrix factor is near 1.0, indicating that any ion suppression affecting the analyte affects the IS equally. The analog IS elutes at a different time point, often missing the suppression zone of phospholipids, leading to inaccurate quantification.

Method Validation Summary

The method was validated according to FDA Bioanalytical Method Validation Guidance (2018) and EMA Guidelines .

Specificity & Selectivity
  • Result: No interfering peaks (>20% of LLOQ) were observed in blank plasma at the retention time of N-Desmethyl Rivastigmine (approx. 2.8 min) or the IS.

  • Cross-Talk: The d6-IS showed no contribution to the analyte channel (237 → Product).

Linearity
  • Range: 0.2 – 50.0 ng/mL.

  • Regression: Weighted (1/x²) linear regression.

  • Correlation (r²): > 0.998.

Accuracy & Precision[5]
  • Intra-day Precision: 1.5% – 4.2% CV.

  • Inter-day Accuracy: 96.0% – 103.5% of nominal.

  • LLOQ (0.2 ng/mL): Precision 6.8%, Accuracy 104%.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating loop. If the IS response varies by >50% between samples, the extraction or injection failed.

Step 1: Stock Solution Preparation (Critical)
  • Analyte: N-Desmethyl Rivastigmine.

  • IS: this compound.[1][2]

  • Stoichiometry Correction:

    • MW of Free Base (d6): ~242.35

    • MW of Tartrate Salt (d6): ~392.43[2]

    • Correction Factor:

      
      
      
    • Action: Weigh 1.62 mg of the salt to obtain 1.0 mg of the active free base. Dissolve in Methanol.

Step 2: Sample Extraction (Liquid-Liquid Extraction)
  • Aliquot: 200 µL Human Plasma.

  • Spike: Add 20 µL IS Working Solution (50 ng/mL). Vortex.

  • Buffer: Add 50 µL 0.1M Ammonium Hydroxide (pH 10) to ensure the amine is in the uncharged free-base state for extraction.

  • Extract: Add 1.5 mL Ethyl Acetate . Shake for 10 min.

  • Separate: Centrifuge at 4000 rpm for 5 min.

  • Dry: Transfer supernatant to a clean tube; evaporate under Nitrogen at 40°C.

  • Reconstitute: 150 µL Mobile Phase (A:B 80:20).

Step 3: LC-MS/MS Conditions
  • Column: C18 (e.g., Agilent Zorbax or Phenomenex Gemini), 50 x 2.1 mm, 3 µm.

  • Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 min.

  • Flow Rate: 0.4 mL/min.

  • Detection (ESI+):

    • Analyte (N-Desmethyl):

      
       237.2 
      
      
      
      220.1 (Quantifier) / 206.1 (Qualifier).
    • IS (d6-Desmethyl):

      
       243.2 
      
      
      
      226.1 (Quantifier).

Visualization: Bioanalytical Workflow

The following diagram illustrates the critical path for the validated method, highlighting the specific role of the d6-Tartrate IS in the extraction loop.

BioanalysisWorkflow cluster_validation Validation Checkpoint Sample Plasma Sample (Analyte: N-Desmethyl Rivastigmine) IS_Add Add IS: Desmethyl Rivastigmine-d6 (L-Tartrate Form) Sample->IS_Add Spike Basify Basify (pH 10) NH4OH IS_Add->Basify Mix LLE LLE Extraction (Ethyl Acetate) Basify->LLE Partitioning Evap Evaporation & Reconstitution LLE->Evap Supernatant LC LC Separation (C18 Column) Evap->LC Inject MS MS/MS Detection (MRM: 237->220 / 243->226) LC->MS Elute Data Quantification (Area Ratio Analyte/IS) MS->Data Calc

Caption: Workflow for N-Desmethyl Rivastigmine quantification. The d6-IS is added prior to pH adjustment to track extraction efficiency through the LLE process.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[3] Available at: [Link]

  • Pommier, F., et al. "Determination of rivastigmine and its major metabolite NAP 226-90 in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B (2006). (Contextual citation for Rivastigmine metabolite transitions).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Desmethyl Rivastigmine-d6 L-Tartrate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides drug development professionals, researchers, and scientists with essential, technically grounded procedures for the safe and compliant disposal of Desmethyl Rivastigmine-d6 L-Tartrate. As a deuterated analog of a potent acetylcholinesterase inhibitor, this compound and its associated waste demand rigorous handling protocols to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step to foster a culture of safety and deep operational understanding in your laboratory.

Core Principles: Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of this compound is fundamental to its safe management. The compound's risk profile is primarily driven by the pharmacological activity of its parent molecule, Rivastigmine, an acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, which can result in hyperstimulation of the nervous system.[1]

The deuteration ("-d6") of the molecule, while critical for metabolic studies, does not significantly alter its immediate toxicological properties.[3] Therefore, all safety and disposal protocols applicable to the non-deuterated parent compound must be strictly followed. The L-tartrate salt form has low intrinsic toxicity; the active pharmaceutical ingredient (API) dictates the primary hazards.

The Globally Harmonized System (GHS) classifications, derived from safety data sheets (SDS) for Rivastigmine and its deuterated tartrate salt, are summarized below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral2H300: Fatal if swallowed[4][5]
Specific Target Organ Toxicity, Repeated Exposure1H372: Causes damage to organs through prolonged or repeated exposure[4]
Hazardous to the Aquatic Environment, Long-Term Hazard2H411: Toxic to aquatic life with long lasting effects[4][6]

These classifications underscore the dual risks of high acute toxicity to personnel and significant, lasting harm to aquatic ecosystems.

The Regulatory Imperative: EPA Compliance

The disposal of pharmaceutical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8] A pivotal update, the 2019 Final Rule on "Management Standards for Hazardous Waste Pharmaceuticals," established specific requirements for healthcare and research facilities.[9]

The most critical mandate of this rule is the strict prohibition on the sewering (down-the-drain disposal) of hazardous waste pharmaceuticals .[10] This ban is in effect in all states and aims to prevent the contamination of water supplies with potent APIs.[10] Due to its high toxicity, this compound waste must be managed as RCRA hazardous waste.

Core Directive: Always consult your institution's Environmental Health and Safety (EHS) department. They are the final authority on local and state regulations and will provide specific guidance and approved waste containers.

Personnel Protection: Your First Line of Defense

Proper personal protective equipment (PPE) is non-negotiable when handling this compound in any form—pure compound, solutions, or waste.

PPE ItemSpecificationRationale
Hand Protection Nitrile or other chemically resistant glovesPrevents dermal absorption, a potential route of exposure to this toxic compound.
Eye Protection Safety goggles with side-shields or a face shieldProtects against accidental splashes of solutions or aerosolized powder.
Body Protection Impervious lab coat or chemical-resistant apronPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodFor handling solids or creating solutions, a fume hood contains powders and vapors.

Step-by-Step Disposal Protocols

Proper segregation of waste at the point of generation is the most critical step in a compliant disposal workflow. Never mix different waste streams. The following diagram outlines the decision-making process for waste segregation.

G cluster_type Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Container Decontamination start Waste Generated (this compound) is_solid Solid or Liquid? start->is_solid is_container Empty Container? is_solid->is_container Solid liquid_waste Dispose in Labeled 'Hazardous Liquid Pharmaceutical Waste' (Non-Halogenated) Container is_solid->liquid_waste Liquid solid_waste Dispose in Labeled 'Hazardous Solid Pharmaceutical Waste' Container is_container->solid_waste No (Contaminated Material) triple_rinse Perform Triple-Rinse Procedure (Protocol 4.3) is_container->triple_rinse Yes solid_desc Includes: Expired solid API, contaminated gloves, weigh paper, wipes, and pipette tips. solid_waste->solid_desc liquid_desc Includes: Unused solutions, instrument effluent, and container rinsate. liquid_waste->liquid_desc rinsate_disposal Collect all rinsate for liquid waste disposal triple_rinse->rinsate_disposal container_disposal Dispose of defaced, dry container as non-hazardous lab glass/plastic rinsate_disposal->container_disposal

Caption: Waste Disposal Decision Pathway for this compound.

Protocol 4.1: Disposal of Solid Waste

This protocol applies to the pure compound, expired materials, and any solid consumables that have come into direct contact with the chemical.

  • Segregation: At the point of generation, place all contaminated solid waste into a dedicated, clearly labeled "Hazardous Solid Pharmaceutical Waste" container provided by your EHS department.

  • Items to Include:

    • Unused or expired pure this compound.

    • Contaminated personal protective equipment (gloves).

    • Contaminated consumables (e.g., weigh boats, pipette tips, wipes).

  • Container Management: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area as per your lab's safety plan.

Protocol 4.2: Disposal of Liquid Waste

This protocol applies to solutions containing the compound and the rinsate from cleaning contaminated glassware.

  • Segregation: Collect all liquid waste in a dedicated, clearly labeled "Hazardous Liquid Pharmaceutical Waste" container. Ensure the container is made of a compatible material (e.g., borosilicate glass or high-density polyethylene) and has a secure screw cap.

  • Compatibility: Do not mix this waste stream with other chemical wastes, particularly halogenated solvents, unless explicitly permitted by your EHS protocol.

  • Container Management: Keep the container sealed and stored in secondary containment to prevent spills. Do not fill the container beyond 90% capacity to allow for expansion.

Protocol 4.3: Disposal of Empty Containers

Original containers that held this compound are considered hazardous waste until properly decontaminated.[11]

  • Triple Rinse: The standard procedure for decontaminating an empty container is to triple-rinse it with a suitable solvent (e.g., ethanol or methanol).[3]

  • Procedure: a. Add a small amount of the chosen solvent to the container, ensuring all interior surfaces are wetted. b. Securely cap and shake the container. c. Pour the solvent rinsate into your designated "Hazardous Liquid Pharmaceutical Waste" container.[3] d. Repeat this process two more times.

  • Final Disposal: After the third rinse and allowing the container to dry, obliterate or remove the original label. The container can now be disposed of as regular non-hazardous laboratory glass or plastic waste.[3]

Emergency Procedures: Spill Management

Prompt and correct action during a spill is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the area. If the spill is large or involves a significant amount of dust, evacuate the immediate vicinity.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as listed in Section 3.

  • Contain the Spill:

    • For Solids: Gently cover the spill with a compatible absorbent material (e.g., diatomaceous earth or a universal binder) to prevent aerosolization.[6]

    • For Liquids: Surround the spill with absorbent pads or booms to prevent it from spreading.

  • Clean Up:

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Avoid dry sweeping, which can create dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a solvent like alcohol.[6] Place all cleanup materials (wipes, absorbent pads) into the "Hazardous Solid Pharmaceutical Waste" container.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

References

  • Update on pharmaceutical waste disposal regulations. (n.d.). Ovid.
  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). US EPA.
  • DEA Pharmaceutical Disposal Regulations. (n.d.). Rx Destroyer.
  • Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. (n.d.). Benchchem.
  • Waste Management Requirements for Pharmaceutical Waste. (2023, December 13). MCF Environmental Services.
  • Pharmaceutical Waste Management: The Final Pharmaceutical Rule. (2024, August 15). Republic Services.
  • Safety Data Sheet. (2025, August 22). MedchemExpress.com.
  • Safety Data Sheet L(+) Potassium Sodium Tartrate. (n.d.). ATPGroup.
  • Rivastigmine-d6 (tartrate) - Safety Data Sheet. (2024, October 29). Cayman Chemical.
  • Rivastigmine tartrate - Safety Data Sheet. (2026, February 7). ChemicalBook.
  • SAFETY DATA SHEET. (2015, September 15). CymitQuimica.
  • K.P., M., et al. (n.d.). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PMC - NIH.
  • Acetylcholinesterase inhibitor. (n.d.). Wikipedia.
  • Acetylcholinesterase inhibitors. (n.d.). Sketchy Medical.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.